5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-3-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF2N2OS/c17-11-3-1-10(2-4-11)14-9-20-16(23)21(14)12-5-7-13(8-6-12)22-15(18)19/h1-9,15H,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOHHRQJPNQIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a thioether linkage, and a difluoromethoxy substituent, contributing to its unique pharmacological profile. The molecular formula is C₁₅H₁₁BrF₂N₂S, with a molecular weight of approximately 331.23 g/mol. Its structure can be represented as follows:
Antimicrobial Properties
One of the most notable activities of this compound is its anti-virulence effect against Pseudomonas aeruginosa, a pathogen notorious for its biofilm formation and resistance to antibiotics. The compound inhibits quorum-sensing regulated virulence functions by targeting the MvfR regulator, which is vital for the pathogenicity of this bacterium. This mechanism suggests that the compound can enhance the efficacy of conventional antibiotics by reducing bacterial virulence.
Antitumor Activity
Research has indicated that derivatives of imidazole compounds exhibit promising antitumor properties. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells. The mechanism involved the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2 .
Study 1: Anti-Virulence Activity
A study focused on the anti-virulence activity of similar imidazole derivatives found that compounds with structural similarities to this compound effectively reduced biofilm formation in Pseudomonas aeruginosa. The study emphasized the importance of structural components in enhancing anti-virulence effects.
Study 2: Anticancer Activity
In another investigation, compounds related to this compound exhibited IC₅₀ values ranging from 10.96 µM to 75.87 µM against various cancer cell lines. Notably, one derivative showed stronger inhibition potency than established chemotherapeutics like 5-FU and MTX . This research highlights the potential for developing new anticancer agents based on imidazole derivatives.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide | Contains bromophenyl and thioacetamide | Anti-virulence against Pseudomonas |
| 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole | Similar imidazole structure with difluoromethoxy group | Potential anti-cancer properties |
| 5-bromo-N-(4-methylthiazol-2-yl)benzamide | Contains thiazole and amide functionalities | Antimicrobial activity |
Scientific Research Applications
Biological Activities
-
Anti-Virulence Agent :
- This compound has been shown to inhibit quorum-sensing regulated virulence functions in Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance and biofilm formation. The specific target for this activity is the MvfR regulator, crucial for the pathogenicity of this bacterium.
-
Potential Anti-Cancer Properties :
- Derivatives of imidazole compounds are often explored for their anticancer properties. The unique structural components of 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation .
-
Anti-Inflammatory Effects :
- Compounds with imidazole rings are also noted for their anti-inflammatory effects. The presence of the thioether group may further enhance these properties, making it a candidate for treating inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Step 1 : Formation of the imidazole ring through cyclization reactions.
- Step 2 : Introduction of the thioether linkage via nucleophilic substitution.
- Step 3 : Functionalization of the bromophenyl and difluoromethoxy groups to enhance biological activity.
The synthetic routes are designed to maximize yield and purity while allowing for modifications that could improve biological efficacy.
Case Study 1: Anti-Virulence Activity in Pseudomonas aeruginosa
In a study examining various imidazole derivatives, this compound exhibited significant inhibition of biofilm formation and virulence factor production in Pseudomonas aeruginosa. This highlights its potential as a novel therapeutic agent against infections caused by this pathogen.
| Compound | Activity | Target |
|---|---|---|
| This compound | Anti-virulence | MvfR regulator in Pseudomonas aeruginosa |
| Other imidazole derivatives | Various | Multiple bacterial targets |
Case Study 2: Anticancer Potential
Research has indicated that similar imidazole-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The unique structure of this compound may provide enhanced potency compared to traditional chemotherapeutics .
| Cancer Cell Line | Compound Tested | Result |
|---|---|---|
| MCF-7 | Imidazole derivative | Induced apoptosis |
| HeLa | Imidazole derivative | Inhibited proliferation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Analysis
Substituent Effects on Lipophilicity and Bioavailability
- The difluoromethoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methyl (logP ~3.0) and chloro (logP ~3.2) analogs, favoring membrane penetration . However, the fluorinated group may introduce metabolic vulnerabilities, such as oxidative defluorination .
- Thiol vs. Thione : The thiol group (-SH) in the target compound enables nucleophilic reactions and metal chelation, critical for enzyme inhibition (e.g., IMPDH targeting), whereas the thione (C=S) in CAS 1105190-16-6 lacks this reactivity .
Biological Activity and Target Binding
- highlights that imidazole-2-thiol derivatives are synthesized as IMPDH inhibitors. The difluoromethoxy group may enhance binding to IMPDH’s hydrophobic pocket compared to smaller substituents like methyl .
- The chlorophenyl-thione analog (CAS 1105190-16-6) shows reduced activity in preliminary screens due to weaker hydrogen bonding with active-site residues .
Synthetic Accessibility
- The target compound’s synthesis involves coupling 4-(4-bromophenyl)-1H-imidazole-2-thiol with a difluoromethoxy-phenyl electrophile under basic conditions, a method shared with other N1-substituted analogs .
- Allyl and alkyl derivatives (e.g., CAS 1509906-60-8) are synthesized via nucleophilic substitution but require purification to remove byproducts from alkyl halide precursors .
Crystallographic and Stability Considerations X-ray data from related compounds (e.g., ) indicate that aryl substituents influence planarity. Thiol oxidation to disulfides is a stability concern for the target compound, necessitating inert storage conditions, whereas thione analogs (e.g., CAS 1105190-16-6) are more stable .
Q & A
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
